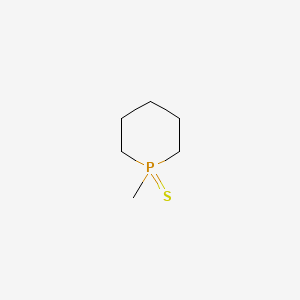
1-Methyl-1lambda~5~-phosphinane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1lambda~5~-phosphinane-1-thione is an organophosphorus compound with the molecular formula C6H13PS. This compound is characterized by the presence of a phosphorus atom bonded to a sulfur atom, forming a thione group. It is a member of the phosphinane family, which are six-membered ring compounds containing phosphorus. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-1lambda~5~-phosphinane-1-thione typically involves the reaction of 1-methylphosphinane with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired thione compound. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
1-Methyl-1lambda~5~-phosphinane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phosphorus atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1lambda~5~-phosphinane-1-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-1lambda~5~-phosphinane-1-thione involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity. The compound may also participate in redox reactions, influencing cellular processes related to oxidative stress.
Comparison with Similar Compounds
1-Methyl-1lambda~5~-phosphinane-1-thione can be compared with other similar compounds, such as:
1-Methylphosphinane 1-sulfide: This compound has a similar structure but contains a sulfide group instead of a thione group.
1-Methyl-2-Imidazolidinethione: Another thione-containing compound with different ring structure and properties
Properties
CAS No. |
1661-16-1 |
|---|---|
Molecular Formula |
C6H13PS |
Molecular Weight |
148.21 g/mol |
IUPAC Name |
1-methyl-1-sulfanylidene-1λ5-phosphinane |
InChI |
InChI=1S/C6H13PS/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 |
InChI Key |
BTZCTTNAKBLUAW-UHFFFAOYSA-N |
Canonical SMILES |
CP1(=S)CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















